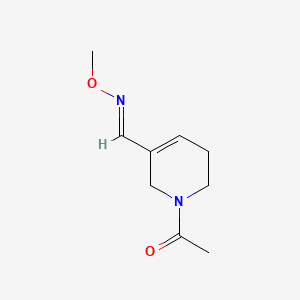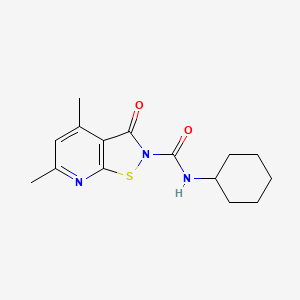
Isothiazolo(5,4-b)pyridine-2-carboxamide, 2,3-dihydro-N-cyclohexyl-4,6-dimethyl-3-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isothiazolo(5,4-b)pyridine-2-carboxamide, 2,3-dihydro-N-cyclohexyl-4,6-dimethyl-3-oxo- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various kinases, making it a promising candidate for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isothiazolo(5,4-b)pyridine-2-carboxamide, 2,3-dihydro-N-cyclohexyl-4,6-dimethyl-3-oxo- typically involves a multi-step process. One common method starts with the preparation of the isothiazolo[5,4-b]pyridine core, which is then functionalized to introduce the carboxamide and other substituents. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various nucleophiles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Isothiazolo(5,4-b)pyridine-2-carboxamide, 2,3-dihydro-N-cyclohexyl-4,6-dimethyl-3-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the pyridine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups on the pyridine ring .
Applications De Recherche Scientifique
Isothiazolo(5,4-b)pyridine-2-carboxamide, 2,3-dihydro-N-cyclohexyl-4,6-dimethyl-3-oxo- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and kinases.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism of action of isothiazolo(5,4-b)pyridine-2-carboxamide, 2,3-dihydro-N-cyclohexyl-4,6-dimethyl-3-oxo- involves its interaction with specific molecular targets, such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activities.
Isothiazolo[4,5-b]pyridines: These compounds are closely related and have been explored as inhibitors of cyclin G-associated kinase.
Uniqueness
Isothiazolo(5,4-b)pyridine-2-carboxamide, 2,3-dihydro-N-cyclohexyl-4,6-dimethyl-3-oxo- stands out due to its specific substitution pattern, which imparts unique biological activities and makes it a promising candidate for drug development. Its ability to inhibit multiple kinases with high potency differentiates it from other similar compounds .
Propriétés
Numéro CAS |
97248-92-5 |
|---|---|
Formule moléculaire |
C15H19N3O2S |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
N-cyclohexyl-4,6-dimethyl-3-oxo-[1,2]thiazolo[5,4-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H19N3O2S/c1-9-8-10(2)16-13-12(9)14(19)18(21-13)15(20)17-11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,17,20) |
Clé InChI |
UGDBPJSFFQMLBX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C(=O)N(S2)C(=O)NC3CCCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


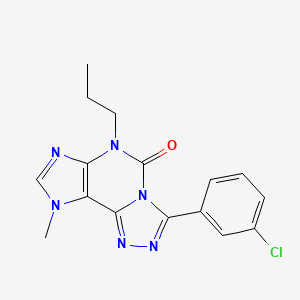

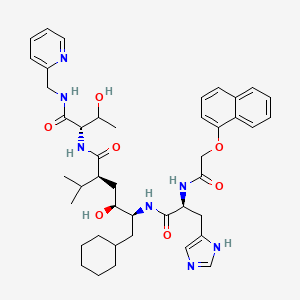
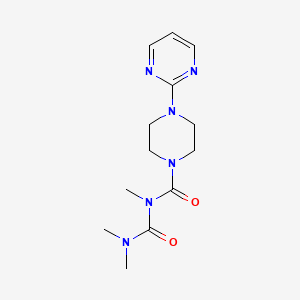


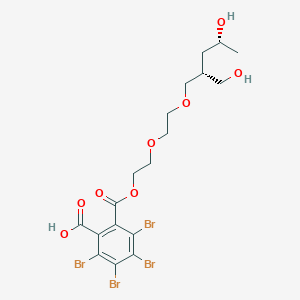
![5-(3-amino-2-methylsulfinyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12768640.png)
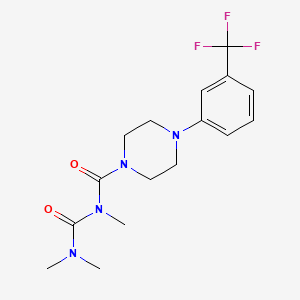
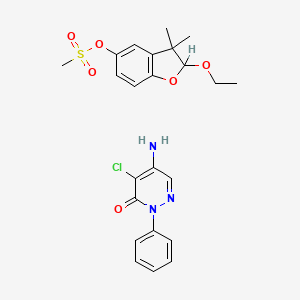
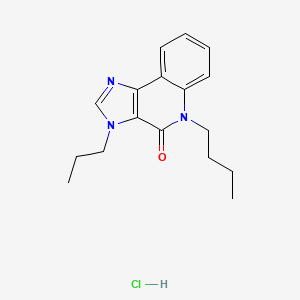
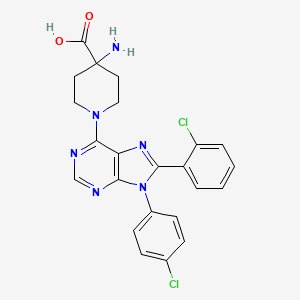
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)
